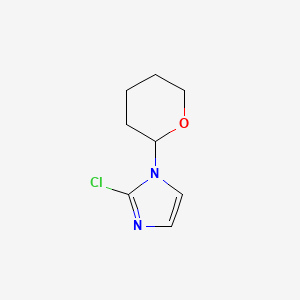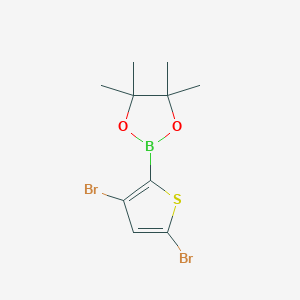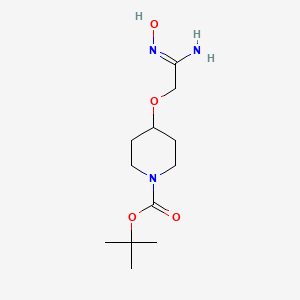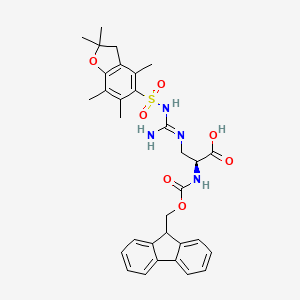
4-Cyanomethoxy-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-Cyanomethoxy-piperidine-1-carboxylic acid tert-butyl ester (4-CMPCB) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, ranging from biochemical and physiological studies to molecular biology and biochemistry. 4-CMPCB has been used in a variety of studies to investigate the biochemical and physiological effects of various compounds. In addition, 4-CMPCB has been used to study the mechanism of action of various drugs and to elucidate the effects of drugs on the human body.
Mechanism of Action
The mechanism of action of 4-Cyanomethoxy-piperidine-1-carboxylic acid tert-butyl ester is not yet fully understood. However, it is believed that this compound binds to specific receptors in the body and alters their activity. This altered activity can lead to a variety of effects, including changes in the levels of hormones, neurotransmitters, and other molecules. In addition, this compound may affect the expression of genes and the activity of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound can affect the levels of hormones, neurotransmitters, and other molecules in the body. In addition, this compound can affect the expression of genes and the activity of enzymes. Furthermore, this compound can alter the activity of certain receptors, leading to a variety of effects.
Advantages and Limitations for Lab Experiments
The use of 4-Cyanomethoxy-piperidine-1-carboxylic acid tert-butyl ester in lab experiments has several advantages. First, it is a relatively simple compound to synthesize, making it an ideal choice for experiments. Second, this compound can be used to investigate a wide range of biochemical and physiological effects. Third, this compound can be used to study the mechanism of action of various drugs. Finally, this compound can be used to investigate the effects of drugs on the human body.
However, there are also some limitations to the use of this compound in lab experiments. First, the mechanism of action of this compound is not yet fully understood. Second, the biochemical and physiological effects of this compound are not yet fully understood. Third, the use of this compound in lab experiments may not be applicable to humans due to differences in metabolism and physiology.
Future Directions
There are a number of future directions for research on 4-Cyanomethoxy-piperidine-1-carboxylic acid tert-butyl ester. First, further research is needed to understand the mechanism of action of this compound. Second, more research is needed to understand the biochemical and physiological effects of this compound. Third, further studies are needed to investigate the effects of this compound on the human body. Fourth, studies are needed to investigate the effects of this compound on other organisms. Finally, more research is needed to investigate the potential therapeutic applications of this compound.
Scientific Research Applications
4-Cyanomethoxy-piperidine-1-carboxylic acid tert-butyl ester has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to investigate the effects of various compounds on the human body. In addition, this compound has been used to study the mechanism of action of various drugs. Furthermore, this compound has been used to investigate the effects of drugs on the biochemical and physiological processes of the human body.
properties
IUPAC Name |
tert-butyl 4-(cyanomethoxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(15)14-7-4-10(5-8-14)16-9-6-13/h10H,4-5,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKIYLAAMXUGDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670538 | |
| Record name | tert-Butyl 4-(cyanomethoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857653-97-5 | |
| Record name | tert-Butyl 4-(cyanomethoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-D-valinol](/img/structure/B6342648.png)





![1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid; 97%](/img/structure/B6342682.png)


![2-Chloro-4,7-difluorobenzo[d]thiazole](/img/structure/B6342726.png)
![tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6342732.png)
